molecular formula C7H8ClN3S B1597112 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide CAS No. 7382-41-4

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

Cat. No. B1597112
CAS RN: 7382-41-4
M. Wt: 201.68 g/mol
InChI Key: XJVVZHDEYSKSHF-UHFFFAOYSA-N
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Patent
US04931083

Procedure details

Fifty g of 4-chlorophenylhydrazine hydrochloride and 40 g of ammonium thiocyanate were added to 250 ml of denatured ethanol and the mixture was stirred under reflux for 16 hours. It was then filtered while still hot and the filter cake was washed with about 100 ml of hot ethanol. As the filtrate cooled, the product began to crystallize, and it was collected and recrystallized from denatured ethanol to obtain 32.7 g of the desired intermediate, m.p. 200°-201°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.[S-:11][C:12]#[N:13].[NH4+]>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:12]([NH2:13])=[S:11])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
40 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
It was then filtered while still hot and the filter cake
WASH
Type
WASH
Details
was washed with about 100 ml of hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
As the filtrate cooled
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
it was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from denatured ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.